molecular formula C20H27N3O2 B2626500 1-cyclohexyl-3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1203298-37-6

1-cyclohexyl-3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No.: B2626500
CAS No.: 1203298-37-6
M. Wt: 341.455
InChI Key: STPVSFRRJQYJEO-UHFFFAOYSA-N
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Description

1-cyclohexyl-3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)urea is a complex organic compound characterized by its unique structure, which includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclohexyl and cyclopropanecarbonyl groups, followed by the construction of the tetrahydroquinoline ring. The final step involves the introduction of the urea moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)urea undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-cyclohexyl-3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)urea involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-cyclohexyl-3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea: Similar structure but with a different position of the urea group.

    1-cyclohexyl-3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-5-yl)urea: Another positional isomer with distinct properties.

Uniqueness

1-cyclohexyl-3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)urea is unique due to its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-cyclohexyl-3-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c24-19(14-8-9-14)23-12-4-5-15-13-17(10-11-18(15)23)22-20(25)21-16-6-2-1-3-7-16/h10-11,13-14,16H,1-9,12H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPVSFRRJQYJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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